molecular formula C15H17NO B13622805 2-Amino-3-(2-phenylphenyl)propan-1-ol CAS No. 254427-44-6

2-Amino-3-(2-phenylphenyl)propan-1-ol

Cat. No.: B13622805
CAS No.: 254427-44-6
M. Wt: 227.30 g/mol
InChI Key: ATUKOMFTQRFVJC-UHFFFAOYSA-N
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Description

2-Amino-3-(2-phenylphenyl)propan-1-ol is an organic compound with the molecular formula C15H17NO It is a derivative of phenylpropanolamine and features a biphenyl structure, which consists of two connected benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-phenylphenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-phenylphenylacetonitrile.

    Reduction: The nitrile group is reduced to an amine using hydrogen gas in the presence of a palladium catalyst.

    Hydroxylation: The resulting amine is then hydroxylated to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-phenylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxo-3-(2-phenylphenyl)propan-1-ol.

    Reduction: Formation of 2-amino-3-(2-phenylphenyl)propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Amino-3-(2-phenylphenyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-phenylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-phenylpropan-1-ol: A simpler analog with a single benzene ring.

    2-Amino-3-(benzyloxy)propan-1-ol: Contains a benzyloxy group instead of a biphenyl structure.

    3-Amino-1-phenylpropan-1-ol: Another analog with a different substitution pattern.

Uniqueness

2-Amino-3-(2-phenylphenyl)propan-1-ol is unique due to its biphenyl structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

254427-44-6

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-amino-3-(2-phenylphenyl)propan-1-ol

InChI

InChI=1S/C15H17NO/c16-14(11-17)10-13-8-4-5-9-15(13)12-6-2-1-3-7-12/h1-9,14,17H,10-11,16H2

InChI Key

ATUKOMFTQRFVJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CC(CO)N

Origin of Product

United States

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